molecular formula C14H18N2O3 B6500650 2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide CAS No. 955218-63-0

2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide

Cat. No.: B6500650
CAS No.: 955218-63-0
M. Wt: 262.30 g/mol
InChI Key: HESSETMAOGLQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is a complex organic compound with a unique structure that includes a methoxy group, a phenyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide typically involves the reaction of N-methoxyacetamide with a suitable pyrrolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium tert-butoxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-methoxy-2-phenylacetamide
  • N-hydroxy-2-phenylacetamide
  • N-methoxy-1,6-dihydropyridine-2,5-dione

Uniqueness

2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the pyrrolidinone ring contributes to its stability and potential biological activity .

Properties

IUPAC Name

2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-19-10-13(17)15-8-11-7-14(18)16(9-11)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESSETMAOGLQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1CC(=O)N(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.